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Compound of Interest

Compound Name: Thenalidine

Cat. No.: B1682244 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and synthesis of Thenalidine. The information is intended for researchers, scientists, and

professionals involved in drug development and medicinal chemistry.

Introduction
Thenalidine is a first-generation antihistamine that possesses anticholinergic properties and

was primarily used as an antipruritic agent.[1][2] It belongs to the piperidine class of H1-

receptor antagonists.[2] First introduced in the 1950s, Thenalidine was later withdrawn from

the Canadian, US, and UK markets in 1963 due to concerns regarding its association with

neutropenia, a serious condition characterized by a low count of neutrophils, a type of white

blood cell.[1][2] Despite its withdrawal from clinical use, the study of its chemical characteristics

and synthesis remains relevant for the understanding of piperidine-based antihistamines and

their structure-activity relationships.

Chemical Structure and Properties
Thenalidine is chemically identified as 1-methyl-N-phenyl-N-(thiophen-2-ylmethyl)piperidin-4-

amine.[2] Its structure features a central piperidine ring, which is a common scaffold in many

biologically active compounds.
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IUPAC Name: 1-methyl-N-phenyl-N-(thiophen-2-ylmethyl)piperidin-4-amine[2]

CAS Number: 86-12-4[1]

Molecular Formula: C₁₇H₂₂N₂S[2]

SMILES: CN1CCC(CC1)N(CC2=CC=CS2)C3=CC=CC=C3[2]

InChI: InChI=1S/C17H22N2S/c1-18-11-9-16(10-12-18)19(14-17-8-5-13-20-17)15-6-3-2-4-7-

15/h2-8,13,16H,9-12,14H2,1H3[2]

InChIKey: KLOHYVOVXOUKQI-UHFFFAOYSA-N[2]

Synonyms:

1-Methyl-4-(N-2-thenylanilino)piperidine[2]

Thenophenopiperidine[2]

Sanbosten[2]

The chemical structure of Thenalidine is depicted below:

Chemical structure of Thenalidine

Physicochemical and Pharmacological Properties:

The following table summarizes the key quantitative data for Thenalidine.
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Property Value Reference(s)

Molecular Weight 286.44 g/mol [1]

Melting Point 96 °C [2]

Boiling Point 159 °C at 0.02 mmHg [2]

pKa
3.36 ± 0.06; 8.39 ± 0.07 (in

H₂O at I=0.30)

LogP (calculated) 3.8

H₁ Receptor Affinity (Ki)
Not explicitly found in the

searched literature.

Synthesis of Thenalidine
The primary synthetic route to Thenalidine involves the N-alkylation of a secondary amine

precursor.

The synthesis of Thenalidine is achieved through the reaction of 1-methyl-4-

phenylaminopiperidine with 2-chloromethylthiophene. This reaction is a nucleophilic

substitution where the secondary amine of the piperidine derivative acts as the nucleophile,

displacing the chloride from 2-chloromethylthiophene.
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Starting Materials

Reaction

Product

1-methyl-4-phenylaminopiperidine

N-Alkylation

2-chloromethylthiophene

Thenalidine

Click to download full resolution via product page

Caption: Synthetic workflow for Thenalidine.

A detailed, step-by-step experimental protocol for the synthesis of Thenalidine is not readily

available in the public domain literature. However, based on the known reaction and general

procedures for N-alkylation of piperidine derivatives, a generalized protocol can be proposed.

Reaction: 1-methyl-4-phenylaminopiperidine + 2-chloromethylthiophene → Thenalidine

Materials:

1-methyl-4-phenylaminopiperidine

2-chloromethylthiophene

Anhydrous potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base

A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile

Diethyl ether or other suitable solvent for extraction
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Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

To a solution of 1-methyl-4-phenylaminopiperidine in the chosen solvent, add the base (e.g.,

K₂CO₃, approximately 1.5-2.0 equivalents).

Stir the mixture at room temperature for a short period to ensure homogeneity.

Add 2-chloromethylthiophene (approximately 1.0-1.2 equivalents) to the reaction mixture,

potentially dropwise if the reaction is exothermic.

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the

reaction progress by a suitable technique such as thin-layer chromatography (TLC).

Once the reaction is complete, cool the mixture to room temperature.

Filter off the inorganic base and wash the filter cake with a small amount of the reaction

solvent.

Concentrate the filtrate under reduced pressure to remove the solvent.

Partition the residue between water and a suitable organic solvent (e.g., diethyl ether).

Separate the organic layer and wash it sequentially with saturated aqueous sodium

bicarbonate solution and brine.

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate

under reduced pressure to yield the crude product.

Purify the crude Thenalidine by a suitable method, such as column chromatography or

recrystallization, to obtain the final product.
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Note: This is a generalized protocol and would require optimization of reaction conditions,

including solvent, base, temperature, and reaction time, for optimal yield and purity.

Mechanism of Action and Signaling Pathway
Thenalidine functions as a competitive antagonist at the histamine H₁ receptor. In allergic and

inflammatory responses, histamine is released from mast cells and binds to H₁ receptors on

various cell types, initiating a signaling cascade. Thenalidine, by blocking this binding,

prevents the downstream effects of histamine.

The H₁ receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine,

couples to the Gq/11 alpha subunit. This activates phospholipase C (PLC), which in turn

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and

diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates

protein kinase C (PKC). This cascade ultimately leads to the activation of transcription factors

such as NF-κB, resulting in the expression of pro-inflammatory cytokines and other mediators

of the allergic response. Thenalidine inhibits this pathway at its inception by preventing

histamine from binding to the H₁ receptor.
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Caption: Thenalidine's antagonism of the H1 receptor signaling pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1682244?utm_src=pdf-body-img
https://www.benchchem.com/product/b1682244?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682244?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
Thenalidine serves as a classic example of a piperidine-based first-generation antihistamine.

While its clinical utility was cut short due to safety concerns, its chemical structure and

synthesis provide valuable insights for medicinal chemists in the design of new H₁ receptor

antagonists with improved safety profiles. The straightforward N-alkylation synthesis is a

common strategy in the preparation of such compounds. Understanding its mechanism of

action at the molecular level further aids in the rational design of drugs targeting the histamine

H₁ receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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